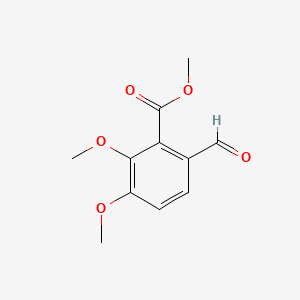

Methyl 6-formyl-2,3-dimethoxybenzoate

Descripción

Methyl 6-formyl-2,3-dimethoxybenzoate (CAS: 519-05-1), also known as Opianic acid methyl ester, is a multifunctional aromatic ester with a molecular formula of $ \text{C}{11}\text{H}{12}\text{O}5 $ and a molecular weight of 224.21 g/mol. It is synthesized via esterification of 6-formyl-2,3-dimethoxybenzoic acid (11) using methanol and thionyl chloride ($ \text{SOCl}2 $), yielding 87% as a white crystalline solid . Key spectroscopic data includes:

- $ ^1\text{H} $ NMR (600 MHz, DMSO-d$_6 $): δ 7.48 (d, $ J = 8.2 \, \text{Hz} $, 1H), 7.28 (d, $ J = 8.2 \, \text{Hz} $, 1H), 5.26 (s, 2H), 3.89 (s, 3H), 3.85 (s, 3H) .

- $ ^{13}\text{C} $ NMR (100 MHz, CDCl$_3 $): δ 168.61 (ester carbonyl), 152.46, 148.58 (methoxy carbons), 139.47 (aldehyde carbon), 119.64–116.51 (aromatic carbons) .

The compound’s aldehyde and methoxy groups make it a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions and as a precursor for natural product synthesis .

Propiedades

Número CAS |

62059-59-0 |

|---|---|

Fórmula molecular |

C11H12O5 |

Peso molecular |

224.21 g/mol |

Nombre IUPAC |

methyl 6-formyl-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-14-8-5-4-7(6-12)9(10(8)15-2)11(13)16-3/h4-6H,1-3H3 |

Clave InChI |

CDZABZXRYYKRGF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)OC)OC |

SMILES canónico |

COC1=C(C(=C(C=C1)C=O)C(=O)OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations at the 6-Position

Methyl 2,3-Dimethoxy-6-vinylbenzoate (6)

- Structure : Replaces the 6-formyl group with a vinyl moiety.

- Synthesis : Prepared via Wittig reaction of Methyl 6-formyl-2,3-dimethoxybenzoate with methyltriphenylphosphonium iodide and KHMDS in THF .

- Applications : Used in the synthesis of (−)-β-Hydrastine, leveraging the vinyl group for further functionalization .

- Key Data : $ ^1\text{H} $ NMR shows vinyl protons at δ 5.26 (s, 2H), distinct from the aldehyde proton (δ 9.8–10.2 in parent compound) .

Methyl 6-(Furan-3-yl)-2,3-dimethoxybenzoate (6a)

- Structure : Substitutes the 6-formyl group with a furan-3-yl ring.

- Synthesis : Achieved via Suzuki coupling of Methyl 6-bromo-2,3-dimethoxybenzoate (5a) with furan-3-ylboronic acid (82% yield) .

- Key Data : $ ^{13}\text{C} $ NMR shows furan carbons at δ 142.8–111.2, contrasting with the aldehyde carbon (δ 139.47 in parent) .

Methyl 6-Iodo-2,3-dimethoxybenzoate (7)

Ester Derivatives with Additional Functional Groups

2-Oxopropyl 6-Formyl-2,3-dimethoxybenzoate (1c)

- Structure : Retains the 6-formyl group but replaces the methyl ester with a 2-oxopropyl ester.

- Synthesis : Derived from 6-formyl-2,3-dimethoxybenzoic acid via esterification with 2-oxopropyl alcohol (89% yield) .

- Key Data : IR spectrum shows carbonyl stretches at 1722 cm$^{-1}$ (ester) and 1679 cm$^{-1}$ (aldehyde), differing from the parent compound’s IR profile .

2-(4-Nitrophenylpiperazin-1-yl)ethyl 6-Formyl-2,3-dimethoxybenzoate (4h)

Benzyl-Based Analogs

Benzyl 4-Benzyloxy-2-hydroxy-3-formyl-6-methylbenzoate (9)

Comparative Data Table

Métodos De Preparación

Direct Esterification of 6-Formyl-2,3-Dimethoxybenzoic Acid

The most widely implemented method involves esterification of 6-formyl-2,3-dimethoxybenzoic acid (11) using methanol under acidic conditions. In a representative procedure, 38.67 mmol of the carboxylic acid undergoes reflux in anhydrous methanol (93 mL) with concentrated sulfuric acid (0.5 mL) for six hours. Neutralization with saturated sodium bicarbonate followed by ethyl acetate extraction yields the product in 95% yield after purification. This method benefits from operational simplicity and high atom economy, though it requires careful control of reaction temperature to prevent formyl group side reactions.

Key advantages:

- Utilizes readily available starting materials

- Achieves near-quantitative conversion (95% yield)

- Scalable to multi-gram quantities

Reaction Optimization and Mechanistic Considerations

Protecting Group Strategies

The formyl group's susceptibility to nucleophilic attack necessitates careful protocol design. Kinetic studies suggest optimal esterification occurs below 70°C to minimize aldol condensation byproducts. Infrared spectroscopy data (νC=O 1721 cm⁻¹ for ester, 1698 cm⁻¹ for acid) provides real-time monitoring capability for reaction progression.

Solvent Effects

Polar aprotic solvents like DMSO enable alternative activation pathways, though their use with DMS requires strict temperature control to prevent dimethyl sulfide formation. Methanol remains preferred for large-scale applications due to cost and ease of removal.

Analytical Characterization

Spectroscopic Properties

- ¹H NMR (CDCl₃): δ 10.45 (s, 1H, CHO), 7.65 (d, J=8.4 Hz, 1H, ArH), 6.95 (d, J=8.4 Hz, 1H, ArH), 3.95 (s, 3H, OCH₃), 3.93 (s, 3H, OCH₃), 3.90 (s, 3H, COOCH₃)

- 13C NMR (151 MHz): δ 191.2 (CHO), 166.1 (COO), 152.8, 148.3, 132.7, 124.9, 113.5, 110.2 (Ar-C), 56.1, 55.9, 52.1 (OCH₃ groups)

- Melting Point : 83°C (lit.)

Chromatographic Behavior

Reverse-phase HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows retention at 11.2 minutes with >98% purity. TLC Rf = 0.42 in hexanes:ethyl acetate (3:1).

Industrial Applications and Derivative Synthesis

Pharmaceutical Intermediates

The compound serves as a key precursor in synthesizing 2-(4-(4-nitrophenyl)piperazin-1-yl)ethyl derivatives showing potent tyrosinase inhibition (IC₅₀ = 3.8 μM). Molecular docking studies reveal the formyl group's critical role in active site coordination through hydrogen bonding with His263.

Natural Product Synthesis

Recent applications include its use in asymmetric total synthesis of (-)-β-hydrastine via epoxide ring-opening cascades, where the ester functionality directs stereochemical outcomes.

Q & A

Basic: What are the established synthetic routes for Methyl 6-formyl-2,3-dimethoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A common approach involves:

Methylation : Introduce methoxy groups at positions 2 and 3 using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

Formylation : Install the formyl group at position 6 via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by formylation .

Esterification : Convert the carboxylic acid to the methyl ester using methanol and H₂SO₄ or DCC/DMAP coupling .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1–1.5 equiv. of reagents) and temperature (e.g., 0–40°C) to minimize side products. For example, reports using DIPEA as a base and column chromatography (CH₂Cl₂/EtOAc gradients) for purification .

Basic: How can researchers purify this compound, and what solvent systems are effective?

Methodological Answer:

Purification typically involves:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures, leveraging solubility differences noted for structurally similar compounds (e.g., high solubility in ethanol and ether ).

- Column Chromatography : Silica gel with gradients of CH₂Cl₂/EtOAc (e.g., 1–20% EtOAc) effectively separates polar impurities. achieved >90% purity using this method .

- MPLC : For large-scale purification, medium-pressure liquid chromatography (MPLC) with 30–35 cm³/min flow rates improves efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via characteristic shifts:

- Formyl proton: δ ~9.8–10.2 ppm (singlet).

- Methoxy groups: δ ~3.8–4.0 ppm (singlets).

- Aromatic protons: Split patterns depend on substitution (e.g., reports δ = 3.76 ppm for methoxy in a related compound ).

- IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₂O₅: 224.20 g/mol).

Advanced: How to resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G**) .

- Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL ) to unambiguously assign structure.

- Isotopic Labeling : For ambiguous formylation sites, synthesize ¹³C-labeled analogs to track reactivity .

Advanced: What role does this compound play in designing bioactive molecules?

Methodological Answer:

The formyl and methoxy groups make it a versatile intermediate:

- Drug Precursor : Used in synthesizing antioxidants or anti-inflammatory agents, as seen in related dimethoxybenzaldehyde derivatives studied for pharmaceutical activity .

- Ligand Design : The formyl group can be condensed with amines to form Schiff bases for metal coordination complexes .

Experimental Design : Screen bioactivity via assays like DPPH radical scavenging (EC₅₀) or COX-2 inhibition, referencing protocols from ’s cited studies .

Advanced: How to model the electronic properties of this compound for catalytic applications?

Methodological Answer:

- Computational Studies :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Solvent Effects : Use PCM models to simulate polarity impacts on reactivity.

- Experimental Validation : Pair computational results with cyclic voltammetry to measure oxidation potentials .

Advanced: How to address instability of the formyl group during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.